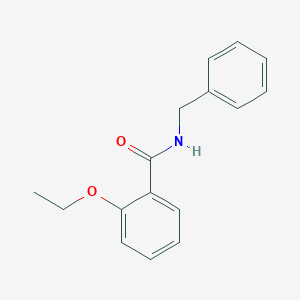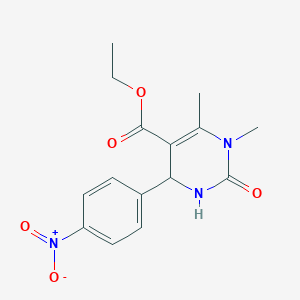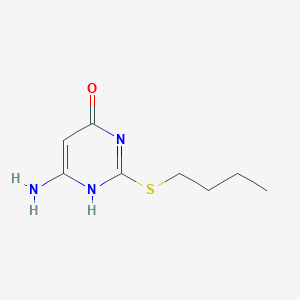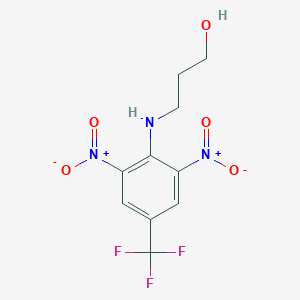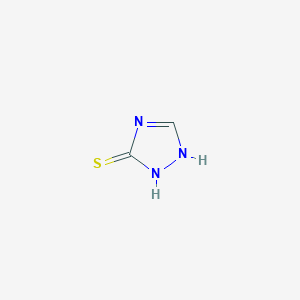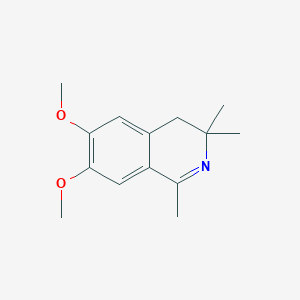
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline, also known as Huperzine A, is a naturally occurring alkaloid compound derived from the Huperzia serrata plant. It has been used in traditional Chinese medicine for centuries to treat various ailments, including fever, inflammation, and cognitive impairment. In recent years, Huperzine A has gained attention for its potential as a treatment for Alzheimer's disease and other cognitive disorders.
Mecanismo De Acción
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A works by inhibiting the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, including memory, attention, and learning. By increasing acetylcholine levels, 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A is thought to improve cognitive function in individuals with Alzheimer's disease and other cognitive disorders.
Efectos Bioquímicos Y Fisiológicos
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A has been shown to have a variety of biochemical and physiological effects. It can improve blood flow to the brain, protect neuronal cells from oxidative stress, and increase acetylcholine levels. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A in lab experiments is its ability to improve cognitive function in animal models. This makes it a useful tool for studying the mechanisms of cognitive impairment and potential treatments for cognitive disorders. However, there are also limitations to using 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A in lab experiments. For example, it can be difficult to control dosages and ensure consistent results across different studies.
Direcciones Futuras
There are many potential future directions for research on 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is its use in combination with other drugs or therapies to improve cognitive function. Additionally, there is ongoing research into the safety and efficacy of 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A as a treatment for Alzheimer's disease and other cognitive disorders.
Métodos De Síntesis
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A can be extracted from the Huperzia serrata plant or synthesized in a laboratory setting. The most common synthesis method involves the use of acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of acetylcholine in the brain. This process leads to an increase in acetylcholine levels, which is thought to improve cognitive function.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A has been extensively studied for its potential as a treatment for Alzheimer's disease and other cognitive disorders. In vitro studies have shown that 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A can protect neuronal cells from oxidative stress and improve cognitive function. Animal studies have also shown promising results, with 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A improving memory and learning in rats and mice.
Propiedades
Número CAS |
121064-15-1 |
|---|---|
Nombre del producto |
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline |
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1,3,3-trimethyl-4H-isoquinoline |
InChI |
InChI=1S/C14H19NO2/c1-9-11-7-13(17-5)12(16-4)6-10(11)8-14(2,3)15-9/h6-7H,8H2,1-5H3 |
Clave InChI |
GHDJZAVHDPGMGK-UHFFFAOYSA-N |
SMILES |
CC1=NC(CC2=CC(=C(C=C12)OC)OC)(C)C |
SMILES canónico |
CC1=NC(CC2=CC(=C(C=C12)OC)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
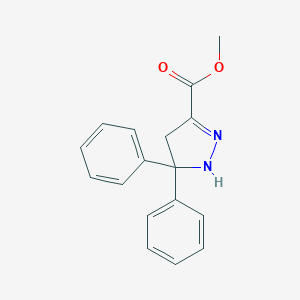
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
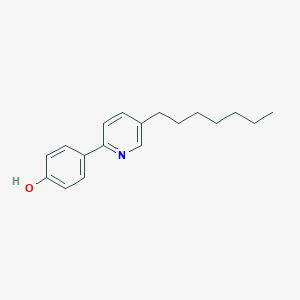

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
